molecular formula C16H16FNO4S B4443728 1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole

1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B4443728
M. Wt: 337.4 g/mol
InChI Key: QUTVQOATTIQUCF-UHFFFAOYSA-N
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Description

1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a benzenesulfonyl group attached to an indole ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Future Directions

Indole derivatives, including “1-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]indoline”, have immense potential for further exploration due to their diverse biological activities and their prevalence in natural products and drugs . Future research could focus on developing novel synthesis methods, investigating new biological activities, and exploring their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the final product.

  • Preparation of 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride

      Reagents: 2-fluoro-4,5-dimethoxybenzene, chlorosulfonic acid.

      Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the sulfonyl chloride derivative.

  • Reaction with 2,3-dihydro-1H-indole

      Reagents: 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride, 2,3-dihydro-1H-indole.

      Conditions: The reaction is typically performed in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the sulfonyl group.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride
  • 2-fluoro-4,5-dimethoxybenzene
  • 2,3-dihydro-1H-indole

Uniqueness

1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluoro-4,5-dimethoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c1-21-14-9-12(17)16(10-15(14)22-2)23(19,20)18-8-7-11-5-3-4-6-13(11)18/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTVQOATTIQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 2
Reactant of Route 2
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 3
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 4
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 5
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 6
1-(2-fluoro-4,5-dimethoxybenzenesulfonyl)-2,3-dihydro-1H-indole

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